2-Ethynyl-4-(trifluoromethyl)benzonitrile
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Overview
Description
2-Ethynyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H4F3N It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-(trifluoromethyl)benzonitrile typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-Ethynyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Ethynyl-4-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar in structure but with a fluorine atom instead of an ethynyl group.
4-Ethynylbenzonitrile: Lacks the trifluoromethyl group, making it less lipophilic.
Uniqueness
2-Ethynyl-4-(trifluoromethyl)benzonitrile is unique due to the combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H4F3N |
---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
2-ethynyl-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H4F3N/c1-2-7-5-9(10(11,12)13)4-3-8(7)6-14/h1,3-5H |
InChI Key |
NAHKUHKSCFOPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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